2-(Phenoxymethyl)benzonitrile
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Overview
Description
2-(Phenoxymethyl)benzonitrile is an organic compound with the molecular formula C14H11NO It is characterized by a benzonitrile group attached to a phenoxymethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenoxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-(chloromethyl)benzonitrile with phenol in the presence of a base such as potassium carbonate. This reaction typically occurs in N,N-dimethylformamide at temperatures ranging from 80 to 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines, while the phenoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxymethyl derivatives.
Oxidation: Products include phenoxymethyl aldehydes or carboxylic acids.
Reduction: Products include phenoxymethylamines.
Scientific Research Applications
2-(Phenoxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The phenoxymethyl group can facilitate binding to specific molecular targets, while the benzonitrile group can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxiranylmethoxy)benzonitrile
- 2-(2-Morpholinylmethoxy)benzonitrile
- 2-(Phenoxymethyl)benzylamine
Uniqueness
2-(Phenoxymethyl)benzonitrile is unique due to its combination of a benzonitrile group and a phenoxymethyl moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(phenoxymethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZUYPHTPWGIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424233 |
Source
|
Record name | 2-(phenoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168971-54-8 |
Source
|
Record name | 2-(phenoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168971-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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